molecular formula C15H17N3O2 B2987319 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide CAS No. 941992-12-7

2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide

Cat. No.: B2987319
CAS No.: 941992-12-7
M. Wt: 271.32
InChI Key: AHGKFNHUGAFRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide is a synthetic compound featuring a pyridazinone core substituted with a 2,4,5-trimethylphenyl group at position 3 and an acetamide moiety at position 1. The acetamide group (-NH-CO-CH3) is a common pharmacophore in agrochemicals and pharmaceuticals, often influencing binding affinity and solubility.

Properties

IUPAC Name

2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-9-6-11(3)12(7-10(9)2)13-4-5-15(20)18(17-13)8-14(16)19/h4-7H,8H2,1-3H3,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGKFNHUGAFRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-trimethylbenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to yield the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Methyl vs. Chloro Substituents

  • Target Compound : The 2,4,5-trimethylphenyl group provides electron-donating methyl substituents, which enhance steric hindrance and may stabilize hydrophobic interactions.
  • WH7 (): Contains a 4-chloro-2-methylphenoxy group.
  • Compound 533 () : Features a 2,4-dichlorophenyl group, which may confer higher electrophilicity and reactivity in nucleophilic environments compared to the target compound’s trimethylphenyl group .

Positional Isomerism

  • TMPA Derivatives () : N-(2,4,6-trimethylphenyl)acetamide analogs (e.g., TMPMA, TMPDMA) exhibit distinct crystallographic parameters due to symmetrical methyl positioning. The target compound’s 2,4,5-trimethylphenyl group introduces asymmetry, likely altering molecular packing and solubility .
  • TMPDCA () : The dichloroacetamide variant shows two molecules per asymmetric unit, suggesting that bulkier substituents (e.g., 2,4,5-trimethylphenyl) could similarly affect crystal lattice stability .

Heterocyclic Core Modifications

  • Pyridazinone vs. Benzothiazole (): Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)acetamides prioritize benzothiazole’s planar structure for π-π stacking.
  • Triazole Derivatives (): WH7 incorporates a triazole ring, which is more polar and rigid than pyridazinone. This may limit conformational flexibility but improve target specificity .

Acetamide Linker Variations

  • This difference could influence pharmacokinetic properties like metabolic stability .

Structural and Electronic Data (Table 1)

Compound Name Core Structure Aromatic Substituents Acetamide Substituent Key Properties (Evidence Source)
Target Compound Pyridazinone 2,4,5-Trimethylphenyl -NH-CO-CH3 Steric bulk, electron-donating (Inferred)
WH7 Phenoxy-triazole 4-Chloro-2-methylphenyl -N-(4-H-1,2,4-triazol-3-yl) Polar, rigid backbone
Compound 533 Phenoxy-pyridine 2,4-Dichlorophenyl -N-(4-methylpyridin-2-yl) Electrophilic, high reactivity
TMPA Phenyl 2,4,6-Trimethylphenyl -NH-CO-CH3 Symmetrical, stable crystal packing
TMPDCA Phenyl 2,4,6-Trimethylphenyl -NH-CO-CHCl2 Dichloro substitution, lattice asymmetry
N-(6-Trifluoromethylbenzothiazole-2-yl) Benzothiazole Varied (e.g., 3,4,5-trimethoxyphenyl) -NH-CO-aryl Planar, π-π stacking optimized

Research Implications

  • Agrochemical Potential: The target compound’s trimethylphenyl and pyridazinone groups align with synthetic auxin agonists (e.g., 2,4-D), suggesting herbicidal activity via mimicry of plant growth regulators .
  • Pharmaceutical Relevance: Acetamide derivatives with pyridazinone cores are explored for kinase inhibition; the methyl groups may improve blood-brain barrier penetration compared to chlorinated analogs .

Biological Activity

2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide (CAS No. 941992-12-7) is a heterocyclic compound belonging to the pyridazinone family. This compound has garnered attention due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2C_{15}H_{17}N_{3}O_{2} with a molecular weight of approximately 273.31 g/mol. The compound features a pyridazine ring fused with an acetamide and a ketone functional group, contributing to its unique biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediators.
  • DNA Interaction : The compound may interact with DNA and proteins, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.25 mg/mL
Staphylococcus aureus0.25 mg/mL

Anticancer Activity

The compound has shown promising results in cancer therapy. In vitro studies indicate that it induces apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The cytotoxicity was found to be superior compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)
FaDu Hypopharyngeal15
Reference Drug (Bleomycin)20

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. It significantly reduces inflammation markers in experimental models by inhibiting COX enzymes.

Case Studies

  • Study on Antimicrobial Properties :
    A study evaluated the antimicrobial efficacy of various pyridazinones, including this compound. The results indicated strong antibacterial activity with low MIC values against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Evaluation :
    Another research focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also triggered apoptotic pathways .
  • Inflammation Model :
    A preclinical model assessed the anti-inflammatory potential of the compound by measuring levels of inflammatory cytokines post-treatment. The results showed a marked decrease in cytokine levels compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.